4-(4-Fluorophenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol

Kinase inhibition Scaffold topology Isomeric differentiation

4-(4-Fluorophenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol (CAS 1710846-10-8) is a fluorophenyl-substituted tetrahydropyrrolo-pyrazole derivative. This compound belongs to a class of heterobicyclic scaffolds that contain both pyrrole and pyrazole rings, a structural motif often explored in medicinal chemistry for kinase inhibition.

Molecular Formula C11H10FN3O
Molecular Weight 219.21 g/mol
Cat. No. B11790882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluorophenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol
Molecular FormulaC11H10FN3O
Molecular Weight219.21 g/mol
Structural Identifiers
SMILESC1C(C2=C(N1)NNC2=O)C3=CC=C(C=C3)F
InChIInChI=1S/C11H10FN3O/c12-7-3-1-6(2-4-7)8-5-13-10-9(8)11(16)15-14-10/h1-4,8H,5H2,(H3,13,14,15,16)
InChIKeyJUYHUJVIPVKIOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Fluorophenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol: Core Structure and Procurement Context


4-(4-Fluorophenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol (CAS 1710846-10-8) is a fluorophenyl-substituted tetrahydropyrrolo-pyrazole derivative. This compound belongs to a class of heterobicyclic scaffolds that contain both pyrrole and pyrazole rings, a structural motif often explored in medicinal chemistry for kinase inhibition [1]. While the broader pyrrolo[3,4-c]pyrazole class has been extensively investigated and has led to clinical candidates like danusertib, the pyrrolo[2,3-c]pyrazole isomer, which is the core of this compound, remains sparsely explored with no significant systematic study or defined application in drug design [2]. This scarcity of published data is a critical factor for procurement decisions, as it means a user cannot rely on established literature to differentiate this compound from its more common isomeric analogs.

Why Generic Substitution of 4-(4-Fluorophenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol is Non-Trivial


Simple substitution with a different 4-aryl-tetrahydropyrrolo-pyrazole isomer is not a trivial decision for a scientific user. The shift from the well-studied pyrrolo[3,4-c]pyrazole to the pyrrolo[2,3-c]pyrazole scaffold fundamentally alters the three-dimensional shape, electronic distribution, and hydrogen-bonding capabilities of the molecule [1]. This topological isomerism can lead to drastically different biological target profiles and synthetic reactivity. Consequently, a user searching for a specific isomer, such as the 4-(4-fluorophenyl)-pyrrolo[2,3-c]pyrazol-3-ol, likely has a specific structure-activity relationship hypothesis or synthetic route in mind. Using a more common and potentially cheaper pyrrolo[3,4-c]pyrazole or a different aryl substitution pattern cannot be assumed to be a functionally equivalent replacement without direct, quantitative comparative data, which is currently absent from the public domain.

Quantitative Differentiation Evidence for 4-(4-Fluorophenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol: A Null Report


Assessment of Available Quantitative Comparative Data

A systematic search for quantitative, comparator-based evidence to differentiate 4-(4-fluorophenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol from its closest analogs or in-class candidates has yielded no results. This includes the absence of head-to-head biological assay data (e.g., IC50 values), comparative reactivity or synthetic yield data, or comparative physicochemical property measurements (e.g., logD, solubility). The single most relevant comparator is the isomeric pyrrolo[3,4-c]pyrazole scaffold, which is known to produce potent kinase inhibitors [1]. However, no study has directly compared the biological activity or properties of the target compound with any inhibitor from the more common scaffold. The available vendor data (e.g., purity: 97-98%) is a baseline specification and fails to constitute a point of meaningful differentiation, as comparable purity grades are standard for analogous research chemicals from the same suppliers . High-strength differential evidence is therefore explicitly limited, and this analysis refuses to fill the space with extrapolated or generic claims.

Kinase inhibition Scaffold topology Isomeric differentiation

Application Scenarios for 4-(4-Fluorophenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol


Quote Request

Request a Quote for 4-(4-Fluorophenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.